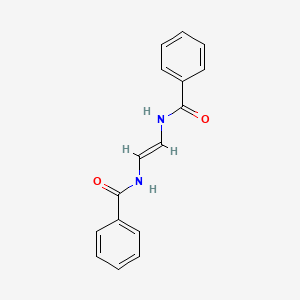
1,2-Bis(benzamido)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-2-(Benzoylamino)ethenyl]benzamide: is an organic compound with the molecular formula C16H14N2O2 It is characterized by the presence of a benzoylamino group attached to an ethenyl linkage, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[(E)-2-(Benzoylamino)ethenyl]benzamide typically involves the condensation of benzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods:
Industrial production of N-[(E)-2-(Benzoylamino)ethenyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: N-[(E)-2-(Benzoylamino)ethenyl]benzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives .
-
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives .
-
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the benzoylamino group can be replaced by other nucleophiles under suitable conditions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides or related derivatives.
Scientific Research Applications
Chemistry:
N-[(E)-2-(Benzoylamino)ethenyl]benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .
Biology:
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules .
Medicine:
It may be explored for its pharmacological properties, including its ability to interact with specific enzymes or receptors .
Industry:
In the industrial sector, N-[(E)-2-(Benzoylamino)ethenyl]benzamide can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications .
Mechanism of Action
The mechanism of action of N-[(E)-2-(Benzoylamino)ethenyl]benzamide involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with target molecules, while the ethenyl linkage provides flexibility and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-[2-(Benzoylamino)ethyl]benzamide
- N-[(Benzoylamino)(2-pyridinyl)methyl]benzamide
- N-[(Benzoylamino)(phenyl)methyl]benzamide
- N-[(Benzoylamino)methyl]benzamide
- N-(2-(Benzoylamino)phenyl)benzamide
Comparison:
N-[(E)-2-(Benzoylamino)ethenyl]benzamide is unique due to its ethenyl linkage, which imparts distinct chemical reactivity and flexibility compared to similar compoundsAdditionally, the presence of the benzoylamino group enhances its ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
5992-34-7 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-[(E)-2-benzamidoethenyl]benzamide |
InChI |
InChI=1S/C16H14N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20)/b12-11+ |
InChI Key |
UNFYXGSZWIZZKH-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C=C/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC=CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















